Ethyl 4-[(4-chlorobenzoyl)amino]benzoate
Description
Ethyl 4-[(4-chlorobenzoyl)amino]benzoate is a benzoic acid derivative featuring a 4-chlorobenzoyl group linked via an amide bond to the para position of the ethyl benzoate core. Its sodium salt, sodium 4-[(4-chlorobenzoyl)amino]benzoate (Na-4-ClBeAmBe), is utilized as an organic nucleating agent in high-density polyethylene (HDPE) due to its long-strip microstructure and high aspect ratio, which enhances crystallization efficiency .
Synthesis: The compound is synthesized via a multi-step process. Ethyl 4-aminobenzoate, a common precursor, undergoes acylation with 4-chlorobenzoyl chloride under controlled conditions. details analogous methods, such as reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form intermediates, followed by deamination or hydrazine treatment to introduce functional groups .
Structural Features:
Key structural attributes include:
Properties
IUPAC Name |
ethyl 4-[(4-chlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBAJPAHHIYXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143080 | |
| Record name | Ethyl 4-((4-chlorobenzoyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100278-50-0 | |
| Record name | Ethyl 4-((4-chlorobenzoyl)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100278500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-((4-chlorobenzoyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-(4-CHLOROBENZAMIDO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-[(4-chlorobenzoyl)amino]benzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to exhibit several biological activities, including:
- Antibacterial and Antifungal Properties : Research indicates that compounds with similar structures demonstrate efficacy against various pathogens. The chlorobenzoyl moiety enhances interaction with biological targets, potentially increasing effectiveness against infections.
- Anticancer Potential : Studies have shown that this compound can inhibit cancer cell proliferation through its interactions with specific proteins involved in disease pathways. Molecular docking studies have identified potential binding sites that may inhibit enzymatic activities related to inflammation and cancer .
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may possess anti-inflammatory properties, although further research is necessary to fully elucidate its pharmacological profile.
Material Science Applications
In addition to its pharmaceutical uses, this compound is explored for applications in material science due to its unique chemical structure:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers, enhancing their thermal stability and mechanical properties.
- Coatings and Adhesives : Its chemical stability makes it suitable for use in coatings and adhesives where resistance to environmental factors is crucial.
Case Study 1: Anticancer Activity
A study published in Bioorganic and Medicinal Chemistry Letters investigated the anticancer activity of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting potential as a therapeutic agent .
Case Study 2: Antibacterial Efficacy
Research conducted by Zheng et al. demonstrated the antibacterial properties of similar compounds derived from this compound. The study highlighted its effectiveness against Gram-positive bacteria, paving the way for further development in antibiotic therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethyl Benzoate Derivatives
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl in benzoyl or benzyl) enhance stability and binding affinity to hydrophobic targets .
- Hydroxy groups (e.g., WEFQEG) promote hydrogen bonding, influencing crystal packing and solubility .
- Bulky substituents (e.g., VABTAV) reduce molecular flexibility but improve selectivity in enzyme inhibition .
- Biological Activity: Oxothiazolidine derivatives () exhibit nanomolar IC₅₀ values for aldose reductase inhibition, outperforming sorbinil . Thiourea derivatives (e.g., methyl-4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoate) show insecticidal activity against Spodoptera littoralis .
Functional Analogues in Industrial and Pharmaceutical Contexts
Key Insights:
Preparation Methods
Esterification of 4-Aminobenzoic Acid
4-Aminobenzoic acid undergoes Fischer esterification with ethanol under acidic conditions. Optimal results are achieved using concentrated sulfuric acid (2–5 mol%) at reflux (78–85°C) for 6–8 hours, yielding ethyl 4-aminobenzoate with >90% conversion. Alternative catalysts like p-toluenesulfonic acid reduce side-product formation but require longer reaction times (10–12 hours).
Acylation with 4-Chlorobenzoyl Chloride
The amine group of ethyl 4-aminobenzoate reacts with 4-chlorobenzoyl chloride in anhydrous dichloromethane or tetrahydrofuran. Triethylamine (2.2 equiv) neutralizes HCl byproducts, with reactions typically completing within 2–3 hours at 0–5°C. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the target compound in 75–82% yield.
Table 1: Key Parameters for Two-Step Synthesis
| Step | Reagent Ratio | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Esterification | 1:1.2 (acid:EtOH) | 78°C | 8 hr | 92% | |
| Acylation | 1:1.1 (amine:acyl chloride) | 0°C | 2.5 hr | 78% |
Palladium-Catalyzed Coupling for Enhanced Regioselectivity
A patent-pending method employs palladium(II) acetate and rac-BINAP ligand to couple ethyl 4-aminobenzoate with 6-chloropyridin-3-yl derivatives.
Reaction Mechanism
The Pd(0)/Pd(II) cycle facilitates C–N bond formation between the aromatic amine and halogenated substrate. Critical parameters include:
-
Catalyst loading : 2 mol% Pd(OAc)₂ with 2 mol% rac-BINAP
-
Base : Cs₂CO₃ (5 equiv) in toluene at 130°C
This method achieves 68–72% isolated yield, with residual palladium removed via Celite filtration.
Alkaline Chloroform-Mediated Alkylation (Patent US4370495A)
A patented industrial process optimizes yield through chloroform and acetone under alkaline conditions:
Procedure Overview
-
Substrate : N-(4-chlorobenzoyl)-tyramine (1 equiv)
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Solvent system : Acetone (20–100 equiv) with NaOH/KOH (3.2–3.5 equiv per chloroform)
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Reagent : Chloroform (3–6 equiv) added dropwise at 20–25°C
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Workup : Distillation under reduced pressure removes excess acetone, followed by crystallization
Table 2: Patent-Optimized Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Chloroform equiv | 3.5–4.0 | Maximizes alkylation |
| Temperature | 20–25°C | Minimizes hydrolysis |
| Stirring rate | 500–700 rpm | Enhances mixing in viscous medium |
This method achieves 85–89% purity with <5% hydroxyisobutyric acid byproduct.
Ammonolysis-Reduction Strategies for Functional Group Tolerance
Chinese patent CN100358864C details a four-step sequence involving nitro-group reductions:
Stepwise Protocol
-
Ammonolysis : 4-nitrobenzoyl chloride → 4-nitrobenzamide (NH₃, 0–5°C)
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Reduction : Fe powder in ethanol/water → 4-aminobenzamide
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Condensation : With 4-nitrobenzoyl chloride → 4-nitrobenzoyl-N-(4-aminobenzoyl)amine
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Final reduction : Catalytic hydrogenation (H₂/Pd-C) → target compound
Advantages :
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Two-Step | 78% | >95% | Moderate | High |
| Palladium-Catalyzed | 70% | 92% | Low | Moderate |
| Patent Alkylation | 85% | 89% | High | High |
| Ammonolysis | 79% | 91% | Moderate | Moderate |
Critical Challenges and Mitigation Strategies
Byproduct Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
